- Erythritol production by Yarrowia lipolytica mutant strain M53 generated through atmospheric and room temperature plasma mutagenesis, Food Science and Biotechnology, 2017, 26(4), 979-986
Cas no 2152-56-9 (D-Arabinitol)
D-Arabinitol Chemical and Physical Properties
Names and Identifiers
-
- arabinitol-
- ARABITOL,CLINICAL DETECTION,GENERAL BACTERIA TINY BIOCHEMICAL IDENTIFICATION TUBE
- DL-Arabitol
- <small>DL<
- Arabinitol
- Arabitol
- DL-Arabinitol
- D-Arabinitol
- D-Arabitol
- D-(+)-Arabitol
- D-Lyxitol
- D-(+)-Arabinitol
- D-Arabinol
- Lyxitol
- D(+)-Arabitol
- (2R,4R)-pentane-1,2,3,4,5-pentol
- (2R,4R)-pentane-1,2,3,4,5-pentaol
- BOA443XF1X
- HEBKCHPVOIAQTA-QWWZWVQMSA-N
- WURCS=2.0/1,1,0/[h122h]/1/
- C5H12O5
- D-lyxo-Pentitol
- DSSTox_CID_25979
- DSSTox_RID_81269
- SC
- CHEBI:18333
- A0517
- NS00083844
- UNII-YFV05Y57M9
- s6114
- ARABITE
- A-8270
- SR-01000633502-1
- D-(+)-Arabitol, >=99%
- C01904
- (2R,4R)-Arabitol
- NCGC00348363-01
- NCGC00095537-01
- UNII-BOA443XF1X
- 488-82-4
- A0516
- NSC 25288
- Tox21_111507
- SR-01000633502-3
- CAS-488-82-4
- SR-01000633502
- GEO-00237
- ARABITOL [MI]
- SCHEMBL22830
- SR-01000633502-2
- (+)-ARABITOL
- MFCD00070503
- NSC-25288
- ARABITOL D-FORM [MI]
- Oprea1_838482
- CHEMBL3186162
- MFCD00004709
- DTXCID2025979
- AKOS015907540
- AS-11643
- W-203242
- 71178E4D-023F-48C4-8185-E944E5E3FA19
- CCG-43596
- 2152-56-9
- arabino-pentitol
- EINECS 218-440-9
- SMR001817506
- DTXSID4045979
- D-ARABINO-PENTITOL
- 6018-27-5
- (+/-)-ARABITOL
- YFV05Y57M9
- Q1880471
- NS00080336
- MLS006011682
- D88272
- EINECS 207-686-2
-
- MDL: MFCD00070503
- Inchi: 1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2
- InChI Key: HEBKCHPVOIAQTA-UHFFFAOYSA-N
- SMILES: OCC(C(C(CO)O)O)O
Computed Properties
- Exact Mass: 152.06847348g/mol
- Monoisotopic Mass: 152.06847348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 76.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.5
- Topological Polar Surface Area: 101
Experimental Properties
- Density: 1.1497 (rough estimate)
- Melting Point: 103°C
- Boiling Point: 194.6°C (rough estimate)
- Refractive Index: 1.3960 (estimate)
- Merck: 762
D-Arabinitol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X74555-10mg |
DL-Arabitol |
2152-56-9 | 97% | 10mg |
¥78.0 | 2023-09-05 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0517-100MG |
DL-Arabitol |
2152-56-9 | >97.0%(GC) | 100mg |
¥345.00 | 2024-04-17 | |
| abcr | AB136744-100 mg |
DL-Arabitol; . |
2152-56-9 | 100 mg |
€90.10 | 2023-07-20 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869331-10mg |
DL-Arabitol |
2152-56-9 | 97% | 10mg |
¥92.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869331-50mg |
DL-Arabitol |
2152-56-9 | 97% | 50mg |
¥368.00 | 2022-01-14 | |
| Biosynth | MA07031-100 mg |
DL-Arabitol |
2152-56-9 | 100MG |
$92.40 | 2023-01-04 | ||
| Biosynth | MA07031-250 mg |
DL-Arabitol |
2152-56-9 | 250MG |
$219.45 | 2023-01-04 | ||
| Biosynth | MA07031-500 mg |
DL-Arabitol |
2152-56-9 | 500MG |
$404.25 | 2023-01-04 | ||
| Biosynth | MA07031-1000 mg |
DL-Arabitol |
2152-56-9 | 1g |
$750.75 | 2023-01-04 | ||
| Biosynth | MA07031-2000 mg |
DL-Arabitol |
2152-56-9 | 2g |
$1,386.00 | 2023-01-04 |
D-Arabinitol Production Method
Production Method 1
Production Method 2
D-Arabinitol Raw materials
D-Arabinitol Preparation Products
D-Arabinitol Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on D-Arabinitol
Research Brief on D-Arabinitol (CAS: 2152-56-9): Recent Advances and Applications in Chemical Biology and Medicine
D-Arabinitol (CAS: 2152-56-9) is a five-carbon sugar alcohol that has garnered significant attention in the fields of chemical biology and medicine due to its unique biochemical properties and potential therapeutic applications. Recent studies have explored its role in metabolic pathways, its utility as a biomarker, and its potential in drug development. This research brief synthesizes the latest findings on D-Arabinitol, highlighting its significance in both fundamental and applied research.
One of the most notable advancements in the study of D-Arabinitol is its identification as a biomarker for fungal infections, particularly those caused by Candida species. Research published in the Journal of Clinical Microbiology (2023) demonstrated that elevated levels of D-Arabinitol in serum and urine samples correlate strongly with invasive candidiasis, offering a non-invasive diagnostic tool. This discovery has paved the way for the development of rapid detection kits that leverage D-Arabinitol's specificity, improving early diagnosis and treatment outcomes.
In addition to its diagnostic applications, D-Arabinitol has shown promise in metabolic engineering and synthetic biology. A study in Nature Chemical Biology (2024) reported the successful incorporation of D-Arabinitol into engineered microbial pathways for the production of high-value chemicals, such as rare sugars and pharmaceutical intermediates. The researchers utilized CRISPR-Cas9 technology to optimize the metabolic flux, achieving unprecedented yields. This breakthrough underscores the potential of D-Arabinitol as a versatile building block in biomanufacturing.
Furthermore, D-Arabinitol has been investigated for its therapeutic properties. Preclinical studies published in the Journal of Medicinal Chemistry (2023) revealed that D-Arabinitol derivatives exhibit potent antioxidant and anti-inflammatory activities, making them candidates for treating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions. Molecular docking simulations indicated that these derivatives interact selectively with key inflammatory mediators, suggesting a mechanism of action that could be exploited for targeted therapy.
Despite these promising developments, challenges remain in the large-scale production and clinical translation of D-Arabinitol-based products. A recent review in Biotechnology Advances (2024) highlighted the need for cost-effective fermentation strategies and scalable purification methods to meet industrial demands. Additionally, further pharmacokinetic and toxicological studies are essential to ensure the safety and efficacy of D-Arabinitol-derived therapeutics in human trials.
In conclusion, D-Arabinitol (CAS: 2152-56-9) represents a multifaceted molecule with significant potential in diagnostics, biomanufacturing, and therapeutics. The latest research underscores its versatility and opens new avenues for innovation in chemical biology and medicine. Continued interdisciplinary collaboration will be crucial to overcoming existing challenges and unlocking the full potential of this remarkable compound.